9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
9-Propyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone to the corresponding alcohol . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ols
Uniqueness
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its propyl group, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
JOCBUDJYACSQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)O |
Origin of Product |
United States |
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